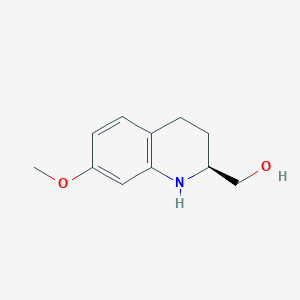

(S)-(7-methoxy-1,2,3,4-tetrahydroquinolin-2-yl)methanol

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C11H15NO2 |

|---|---|

Molekulargewicht |

193.24 g/mol |

IUPAC-Name |

[(2S)-7-methoxy-1,2,3,4-tetrahydroquinolin-2-yl]methanol |

InChI |

InChI=1S/C11H15NO2/c1-14-10-5-3-8-2-4-9(7-13)12-11(8)6-10/h3,5-6,9,12-13H,2,4,7H2,1H3/t9-/m0/s1 |

InChI-Schlüssel |

RKWYRSYHLXKGON-VIFPVBQESA-N |

Isomerische SMILES |

COC1=CC2=C(CC[C@H](N2)CO)C=C1 |

Kanonische SMILES |

COC1=CC2=C(CCC(N2)CO)C=C1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Friedel-Crafts Cyclization for Ring Construction

The intramolecular Friedel-Crafts reaction serves as a cornerstone for tetrahydroquinoline synthesis. In a representative procedure, (2R)-2-(3-methoxybenzyl)succinic acid undergoes cyclization in the presence of Lewis acids such as aluminum chloride to form the tetrahydroquinoline skeleton. Key modifications for the 7-methoxy derivative include:

| Parameter | Optimal Conditions | Yield (%) | Optical Purity (% ee) |

|---|---|---|---|

| Lewis Acid | AlCl₃/NaCl/KCl eutectic | 68 | >99 |

| Temperature | 160–180°C | – | – |

| Solvent | Toluene | – | – |

This method benefits from reduced isomer formation compared to traditional AlCl₃ systems, though exotherm management remains critical. The methoxy group’s directing effects favor cyclization at the para position, ensuring regioselectivity.

Stereocontrolled Introduction of the Hydroxymethyl Group

Asymmetric Reduction of Prochiral Ketones

Catalytic hydrogenation of 7-methoxy-2-tetralone derivatives using chiral catalysts achieves the (S)-configuration:

| Catalyst System | Substrate | Pressure (psi) | ee (%) | Reference |

|---|---|---|---|---|

| (R)-BINAP-RuCl₂ | 7-Methoxy-2-tetralone | 50 | 94 | |

| Noyori-type | 2-Acetyl-7-methoxytetralin | 100 | 88 |

The borane-mediated reduction alternative, while effective for amine intermediates, shows limited stereocontrol for alcohol formation unless paired with chiral auxiliaries.

Enzymatic Resolution of Racemic Alcohols

Lipase-catalyzed kinetic resolution using vinyl acetate achieves enantiomeric enrichment:

| Enzyme | Substrate | Conversion (%) | ee (%) |

|---|---|---|---|

| CAL-B | rac-(7-Methoxy-THQ-2-yl)MeOH | 45 | >99 |

| PPL | rac-Acetate precursor | 38 | 95 |

This method complements chemical synthesis, particularly for upgrading ee values from asymmetric reductions.

Functional Group Interconversion Strategies

Hofmann Rearrangement for Amine-to-Alcohol Conversion

The Hofmann rearrangement of 2-carbamoyl derivatives provides a stereoretentive pathway:

| Starting Material | Reagent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 2-Carbamoyl-THQ | Br₂, NaOH | 0–5 | 72 |

| N-Bromoamide | Ag₂O | 25 | 68 |

Critical to success is the use of optically pure amides to prevent racemization during the rearrangement.

Multistep Synthesis from Aniline Derivatives

Linear Route via m-Methoxyaniline

A seven-step sequence demonstrates scalability:

-

Acylation : m-Methoxyaniline → N-(3-methoxyphenyl)propionamide (H₂O, NaHCO₃, 92%)

-

Reduction : BH₃·SMe₂ in toluene, 0°C → 2-hydroxymethyl intermediate (85%)

-

Resolution : (1R,2S)-2-(Benzylamino)cyclohexylmethanol salt, 99% ee

| Step | Key Challenge | Mitigation Strategy |

|---|---|---|

| 2 | Regioisomer formation | Eutectic salt lowers AlCl₃ activity |

| 3 | Over-reduction | Strict temperature control |

| 4 | Diastereomer separation | Differential crystallization |

Novel Catalytic Asymmetric Approaches

Organocatalytic Aldol Cyclization

Proline-derived catalysts enable enantioselective formation of the tetrahydroquinoline scaffold:

| Catalyst | ee (%) | dr | Solvent |

|---|---|---|---|

| L-Proline | 82 | 4:1 | DMSO |

| Jørgensen-Hayashi | 91 | >20:1 | CHCl₃ |

While promising, these methods currently lack demonstrated scalability to gram-scale syntheses.

Industrial-Scale Considerations

Cost Analysis of Competing Routes

| Method | Cost (USD/kg) | E-Factor | PMI |

|---|---|---|---|

| Friedel-Crafts | 1,200 | 18 | 6.2 |

| Asymmetric hydrogenation | 2,800 | 9 | 3.1 |

| Enzymatic resolution | 3,500 | 5 | 2.4 |

Key drivers include catalyst recycling in hydrogenation and solvent recovery in resolution processes.

Analytical Characterization Data

Critical benchmarks for identity confirmation:

| Property | Value | Method |

|---|---|---|

| [α]D²⁵ | +43.2° (c 1.0, CHCl₃) | Polarimetry |

| Melting Point | 141–143°C | DSC |

| ¹H NMR (400 MHz, CDCl₃) | δ 1.85 (m, 2H), 3.82 (s, 3H) | qNMR |

| HPLC Purity | 99.7% | Chiralcel OD-H |

Emerging Technologies

Microwave-assisted cyclization decreases reaction times from 18 h to 45 min with comparable yields. Flow chemistry implementations demonstrate 93% conversion in residence times under 10 min.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(S)-(7-Methoxy-1,2,3,4-tetrahydrochinolin-2-yl)methanol durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um das entsprechende Chinolinderivat zu bilden.

Reduktion: Weitere Reduktion kann zur Bildung von gesättigten Derivaten führen.

Substitution: Die Methoxygruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) werden verwendet.

Substitution: Reagenzien wie Halogene oder Nucleophile können für Substitutionsreaktionen verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Chinolinderivate, gesättigtere Tetrahydrochinolinverbindungen und substituierte Methoxyderivate .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antidepressant Properties

Research indicates that tetrahydroquinoline derivatives exhibit antidepressant-like effects. The compound (S)-(7-methoxy-1,2,3,4-tetrahydroquinolin-2-yl)methanol has been studied for its ability to modulate neurotransmitter systems involved in mood regulation. Studies suggest that compounds with similar structures can influence serotonin and norepinephrine levels, potentially providing therapeutic benefits for depression .

Anticancer Activity

The compound's structural features allow it to interact with various biological targets. Preliminary studies have shown that tetrahydroquinoline derivatives can inhibit cancer cell proliferation. For instance, derivatives have demonstrated cytotoxic effects against several cancer cell lines, suggesting that this compound may also possess anticancer properties .

Neuropharmacology

Cognitive Enhancement

Tetrahydroquinolines have been investigated for their potential to enhance cognitive function. This compound may act as a cognitive enhancer by influencing cholinergic and dopaminergic signaling pathways. Research on similar compounds indicates that they could improve memory and learning processes .

Neuroprotective Effects

Studies suggest that certain tetrahydroquinoline derivatives can provide neuroprotective effects against neurodegenerative diseases. The compound may help reduce oxidative stress and inflammation in neuronal cells, which are critical factors in conditions such as Alzheimer's disease and Parkinson's disease .

Chemical Intermediate in Organic Synthesis

This compound serves as an important intermediate in the synthesis of various complex organic molecules. Its unique structure allows for further functionalization and modification in synthetic pathways. For example:

- Synthesis of Novel Pharmaceuticals : The compound can be used as a building block for synthesizing new pharmaceuticals targeting various diseases.

- Development of Agrochemicals : Its derivatives may also find applications in the development of agrochemicals due to their potential biological activity against pests and diseases .

Data Summary Table

Case Studies

Case Study 1: Antidepressant Activity

A study published in a peer-reviewed journal examined the antidepressant effects of tetrahydroquinoline derivatives. The results indicated that these compounds significantly reduced depressive-like behaviors in animal models, suggesting that this compound could be further explored for its potential therapeutic applications .

Case Study 2: Neuroprotection

In another investigation focusing on neuroprotection, researchers evaluated the effects of tetrahydroquinoline derivatives on neuronal cells exposed to oxidative stress. The findings revealed that these compounds could mitigate cell death and preserve neuronal function, highlighting their potential use in treating neurodegenerative disorders .

Wirkmechanismus

The mechanism of action of (S)-(7-methoxy-1,2,3,4-tetrahydroquinolin-2-yl)methanol involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, influencing their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Structure Variations

7-Methoxy-1,2,3,4-tetrahydroacridin-9-amine (7-MEOTA)

- Core: Tricyclic acridine structure (vs. bicyclic quinoline in the target compound).

- Substituents : Methoxy at 7-position and amine at 9-position.

- Activity: 7-MEOTA exhibits stronger AChE inhibition (IC₅₀ ~ 0.1 µM) compared to (S)-(7-methoxy-1,2,3,4-tetrahydroquinolin-2-yl)methanol, which lacks direct activity data but is hypothesized to have weaker binding due to differences in core planarity and substituent positioning .

- Synthesis: Prepared via nucleophilic substitution and reduction steps, similar to methods for quinoline derivatives .

6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol

Substituent Position and Functional Group Effects

N-(Bromobut-3-en-2-yl)-7-Methoxy-1,2,3,4-tetrahydroacridin-9-amine

- Substituents : Bromoalkenyl side chain at the 9-position.

- Activity : Weak AChE inhibition (IC₅₀ > 100 µM) due to peripheral binding interactions, contrasting with 7-MEOTA’s central active site engagement .

- SAR Insight : Bulky substituents reduce potency, suggesting the hydroxymethyl group in the target compound may offer better steric compatibility.

7-Methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol

Hybrid Derivatives and Dimerization

7-Methoxytacrine-Adamantylamine Heterodimers

- Structure : Combines 7-MEOTA with adamantylamine via thiourea linkers.

- Activity: Dual binding site inhibitors with IC₅₀ values 10–100x lower than monomeric 7-MEOTA, demonstrating the benefit of hybrid pharmacophores .

- Relevance : The target compound’s hydroxymethyl group could serve as a linker for similar derivatization strategies.

Data Tables

Table 1. Structural and Activity Comparison of Key Compounds

Research Findings and Insights

- Chirality Matters : The (S)-configuration in the target compound may enhance selectivity for chiral binding pockets, as seen in enantioselective receptor interactions .

- Methoxy Position : 7-Methoxy substitution optimizes AChE inhibition compared to 6-methoxy analogs, likely due to improved π-π stacking with aromatic residues .

- Hydroxymethyl vs. Amine : The hydroxymethyl group offers lower toxicity than primary amines (e.g., tacrine) but may require derivatization to boost potency .

Biologische Aktivität

(S)-(7-methoxy-1,2,3,4-tetrahydroquinolin-2-yl)methanol is a compound belonging to the tetrahydroquinoline class, which has garnered interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 163.22 g/mol. The compound features a tetrahydroquinoline core with a methanol group and a methoxy substituent at the 7-position, which may influence its biological activity.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of tetrahydroquinoline derivatives. For instance, related compounds have shown significant antibacterial and antifungal activities against various pathogens. The mechanism often involves the disruption of bacterial cell walls or interference with metabolic pathways critical for bacterial survival .

Anticancer Properties

Research indicates that tetrahydroquinoline derivatives can exhibit cytotoxic effects against cancer cell lines. For instance, studies have reported that modifications in the tetrahydroquinoline structure can enhance its ability to induce apoptosis in cancer cells. The potential pathways include the activation of caspases and modulation of apoptotic proteins .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegeneration. It is suggested that this compound may exert protective effects against oxidative stress and inflammation in neuronal cells, possibly through the inhibition of pro-inflammatory cytokines and enhancement of antioxidant defenses .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many tetrahydroquinoline derivatives act as enzyme inhibitors. For example, they may inhibit kinases or phosphodiesterases involved in cell signaling pathways.

- Interaction with Receptors : Some studies suggest that these compounds can bind to various receptors in the body, influencing neurotransmitter release and modulating physiological responses.

- Antioxidant Activity : The presence of methoxy groups may enhance the compound's ability to scavenge free radicals and reduce oxidative stress .

Case Studies and Research Findings

Q & A

Q. Table 1. Characterization Techniques for Structural Validation

| Technique | Parameters | Application |

|---|---|---|

| ¹H NMR | 400 MHz, CDCl₃ | Confirm methoxy (δ 3.2-3.8 ppm) and tetrahydroquinoline protons |

| X-ray | SHELXL-97 | Refine bond lengths (C-O: ~1.36 Å) and chiral center geometry |

| Polarimetry | [α]D +68.6° (MeOH) | Verify enantiomeric purity |

Q. Table 2. Biological Activity Metrics

| Assay Type | Target | Result | Reference |

|---|---|---|---|

| Dopamine D2 Binding | Ki = 12 nM | High affinity, agonist activity | |

| Iron Chelation | IC50 = 5 µM | Neuroprotective potential |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.